molecular formula C5H2ClFN2O2 B14853093 5-Chloro-2-fluoro-4-nitropyridine

5-Chloro-2-fluoro-4-nitropyridine

Cat. No.: B14853093
M. Wt: 176.53 g/mol
InChI Key: MAVSQKCTGYHQKF-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-nitropyridine (molecular formula C₅H₂ClFN₂O₂, molecular weight 176.54 g/mol) is a halogenated nitropyridine derivative featuring substituents at positions 2 (fluorine), 4 (nitro group), and 5 (chlorine) on the pyridine ring. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to the reactivity of its nitro group (for reduction to amines) and halogen substituents (for cross-coupling or substitution reactions) . Its electronic structure, influenced by the electron-withdrawing nitro and halogen groups, dictates its regioselectivity in further functionalization.

Properties

Molecular Formula

C5H2ClFN2O2

Molecular Weight

176.53 g/mol

IUPAC Name

5-chloro-2-fluoro-4-nitropyridine

InChI

InChI=1S/C5H2ClFN2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H

InChI Key

MAVSQKCTGYHQKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Regioselective Nitration of 5-Chloro-2-fluoropyridine

The most widely reported method involves the direct nitration of 5-chloro-2-fluoropyridine. This approach leverages the electron-withdrawing effects of chlorine and fluorine substituents to direct nitro group placement. A mixture of concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) and nitric acid ($$ \text{HNO}_3 $$) serves as the nitrating agent, with sulfuric acid acting as both catalyst and solvent.

Reaction Conditions and Mechanism
The nitration proceeds via electrophilic aromatic substitution, where the nitronium ion ($$ \text{NO}2^+ $$) attacks the pyridine ring. The chlorine atom at position 5 exerts an ortho/para-directing influence, while the fluorine at position 2 is meta-directing. Combined, these effects favor nitration at position 4. Optimal temperatures range from $$-10^\circ \text{C}$$ to $$0^\circ \text{C}$$ to minimize side reactions such as ring oxidation or multiple nitrations. For example, a protocol from patent CN109456257B specifies cooling the reaction mixture to $$-10^\circ \text{C}$$ before adding $$ \text{HNO}3 $$, achieving a yield of 85% after 1 hour.

Yield Optimization
Key variables affecting yield include:

  • Acid Ratio : A $$ \text{H}2\text{SO}4 $$:$$ \text{HNO}_3 $$ volumetric ratio of 3:1 ensures sufficient nitronium ion generation without excessive decomposition.
  • Substrate Purity : Starting material purity >98% reduces competing side reactions, as noted in industrial-scale syntheses.
  • Quenching Protocol : Gradual addition of the reaction mixture to ice water precipitates the product while preventing exothermic decomposition.

Multi-Step Synthesis from m-Fluoroaniline

An alternative route from m-fluoroaniline involves sequential acetylation, Friedel-Crafts acylation, hydrolysis, Sandmeyer reaction, and nitration. This method circumvents challenges in sourcing 5-chloro-2-fluoropyridine.

Stepwise Analysis

  • Acetylation : m-Fluoroaniline reacts with acetic anhydride in acetic acid to form 3-fluoroacetanilide, protecting the amine group.
  • Friedel-Crafts Acylation : Using aluminum chloride ($$ \text{AlCl}_3 $$) as a catalyst, 3-fluoroacetanilide undergoes acylation to introduce an acetyl group at position 4.
  • Hydrolysis : The acetamido group is hydrolyzed in hydrochloric acid ($$ \text{HCl} $$) at $$70^\circ \text{C}$$ to yield 2-fluoro-4-aminoacetophenone.
  • Sandmeyer Reaction : Diazotization with sodium nitrite ($$ \text{NaNO}_2 $$) followed by treatment with cuprous chloride ($$ \text{CuCl} $$) replaces the amino group with chlorine.
  • Nitration : The intermediate 2-fluoro-4-chloroacetophenone is nitrated using $$ \text{H}2\text{SO}4 $$/$$ \text{HNO}_3 $$ at $$-10^\circ \text{C}$$, yielding the final product.

Advantages and Limitations
While this route offers flexibility in starting materials, it requires five steps with an overall yield of ~40%. The final nitration step mirrors the direct method’s conditions, underscoring the universality of low-temperature nitration for regiocontrol.

Halogen Exchange Reactions

Post-nitration halogen exchange provides another pathway. For instance, 5-bromo-2-fluoro-4-nitropyridine can undergo nucleophilic substitution with potassium chloride ($$ \text{KCl} $$) in dimethylformamide (DMF) at $$120^\circ \text{C}$$. This method is less common due to competing side reactions but offers a route when direct chlorination is impractical.

Challenges

  • Selectivity : Bromine’s superior leaving group ability compared to fluorine necessitates careful temperature control to prevent defluorination.
  • Solvent Effects : Polar aprotic solvents like DMF enhance $$ \text{Cl}^- $$ nucleophilicity but may degrade the nitro group at elevated temperatures.

Purification and Characterization

Recrystallization
Ethanol and water mixtures (3:1 v/v) are preferred for recrystallization, yielding colorless crystals with >99% purity.

Spectroscopic Validation

  • $$ ^1\text{H} $$ NMR : Aromatic protons appear as doublets due to coupling with fluorine ($$ J = 8.5 \, \text{Hz} $$).
  • $$ ^{19}\text{F} $$ NMR : A singlet at $$-112 \, \text{ppm} $$ confirms the fluorine substituent.
  • IR Spectroscopy : Peaks at $$1520 \, \text{cm}^{-1} $$ (NO$$_2$$ asymmetric stretch) and $$1350 \, \text{cm}^{-1} $$ (symmetric stretch) verify nitration.

Industrial-Scale Considerations

Continuous Flow Reactors
Patents highlight the use of continuous flow systems to maintain low temperatures ($$-10^\circ \text{C}$$) during nitration, improving heat dissipation and scalability.

Waste Management Spent acid mixtures are neutralized with calcium hydroxide ($$ \text{Ca(OH)}_2 $$) to precipitate sulfate and nitrate salts, reducing environmental impact.

Scientific Research Applications

Chemistry: 5-Chloro-2-fluoro-4-nitropyridine is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It can be used in the synthesis of drugs targeting specific enzymes or receptors .

Industry: In the agrochemical industry, 5-Chloro-2-fluoro-4-nitropyridine is utilized in the development of herbicides and insecticides. Its derivatives exhibit enhanced biological activity and selectivity .

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-nitropyridine depends on its specific applicationFor example, in medicinal applications, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5-Chloro-2-fluoro-4-nitropyridine with structurally related pyridine derivatives, highlighting substituent variations, molecular weights, and key properties inferred from substituent effects:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
5-Chloro-2-fluoro-4-nitropyridine Cl (5), F (2), NO₂ (4) C₅H₂ClFN₂O₂ 176.54 Not explicitly provided High reactivity in nitro reduction; used in drug intermediates .
5-Chloro-3-fluoro-2-nitropyridine Cl (5), F (3), NO₂ (2) C₅H₂ClFN₂O₂ 176.54 1064783-29-4 Nitro at position 2 enhances electrophilic substitution at adjacent positions .
5-Chloro-2-fluoro-4-iodopyridine Cl (5), F (2), I (4) C₅H₂ClFIN 271.43 153034-86-7 Iodine substituent facilitates Suzuki-Miyaura coupling; lower thermal stability .
5-Bromo-3-fluoro-2-nitropyridine Br (5), F (3), NO₂ (2) C₅H₂BrFN₂O₂ 220.99 1532517-95-5 Bromine enhances leaving-group ability in nucleophilic aromatic substitution .
2-Chloro-5-nitropyridine Cl (2), NO₂ (5) C₅H₃ClN₂O₂ 158.54 4548-45-2 Lacks fluorine; reduced electronic withdrawal at position 2 affects reaction regioselectivity .

Research and Development Insights

  • Synthesis: 5-Chloro-3-fluoro-2-nitropyridine is synthesized via nitration of 2-amino-5-chloro-3-fluoropyridine using concentrated sulfuric acid and potassium thiosulfate, highlighting the role of directed nitration in regioselective functionalization .
  • Drug Development : Fluoro and nitro groups in these compounds are pivotal in kinase inhibitor and antibiotic synthesis, where electronic effects modulate target binding .

Q & A

Q. How can contradictory data on nitro group reactivity in similar pyridine derivatives be resolved?

  • Methodology : Replicate conflicting studies under controlled conditions (identical reagents, humidity). Use in situ IR or Raman spectroscopy to detect transient intermediates. Publish raw datasets and statistical error margins to clarify reproducibility .

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